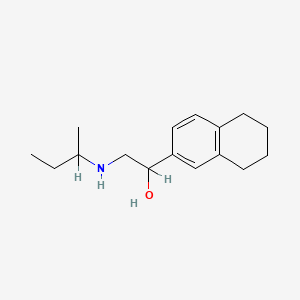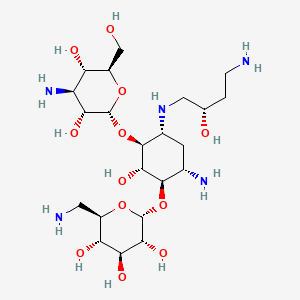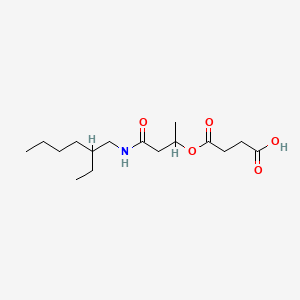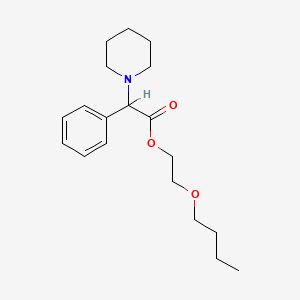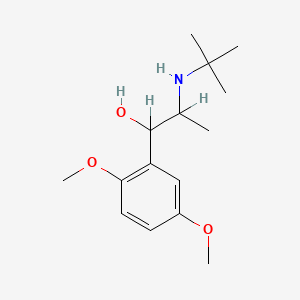
C16-0(Palmitoyl)ceramide
Descripción general
Descripción
C16-0(Palmitoyl)ceramide, also known as N-palmitoyl-D-erythro-sphingosine, is a type of ceramide, which is a class of sphingolipids. Ceramides are essential components of cell membranes and play a crucial role in cellular signaling, particularly in the regulation of cell differentiation, proliferation, and apoptosis. This compound is characterized by a sphingosine backbone with a palmitoyl (C16) fatty acid chain attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
C16-0(Palmitoyl)ceramide can be synthesized through the condensation of sphingosine with palmitoyl-CoA. The reaction typically involves the use of ceramide synthase enzymes, which facilitate the attachment of the palmitoyl group to the sphingosine backbone. The reaction conditions often include a buffered aqueous solution with a pH range of 7.0 to 7.5, and the presence of cofactors such as ATP and Mg²⁺ ions to enhance enzyme activity .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms that express ceramide synthase enzymes. The fermentation broth is then subjected to extraction and purification steps to isolate the ceramide. High-performance liquid chromatography (HPLC) is commonly used to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
C16-0(Palmitoyl)ceramide undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate.
Reduction: Reduction reactions can convert ceramides into dihydroceramides.
Substitution: Substitution reactions can occur at the hydroxyl groups of the sphingosine backbone.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products
Oxidation: Ceramide-1-phosphate.
Reduction: Dihydroceramides.
Substitution: N-acyl ceramides with various acyl groups.
Aplicaciones Científicas De Investigación
C16-0(Palmitoyl)ceramide has numerous applications in scientific research:
Chemistry: Used as a standard in lipidomics studies to quantify ceramide levels in biological samples.
Biology: Investigated for its role in cell signaling pathways, particularly in apoptosis and stress responses.
Medicine: Studied for its potential therapeutic applications in cancer treatment, as it can induce apoptosis in cancer cells.
Industry: Utilized in the development of skincare products due to its role in maintaining skin barrier function and hydration
Mecanismo De Acción
C16-0(Palmitoyl)ceramide exerts its effects by integrating into cell membranes and forming microdomains known as lipid rafts. These rafts serve as platforms for the assembly of signaling complexes. The compound interacts with various molecular targets, including protein kinase C and caspases, to regulate apoptosis and other cellular processes. The pathways involved include the activation of stress-activated protein kinases and the inhibition of the Akt signaling pathway .
Comparación Con Compuestos Similares
Similar Compounds
C18-0(Stearoyl)ceramide: Similar structure with an 18-carbon fatty acid chain.
C24-0(Lignoceroyl)ceramide: Contains a 24-carbon fatty acid chain.
C2-0(Acetyl)ceramide: Has a shorter 2-carbon fatty acid chain.
Uniqueness
C16-0(Palmitoyl)ceramide is unique due to its specific fatty acid chain length, which influences its biophysical properties and biological functions. It is particularly effective in inducing apoptosis and regulating insulin resistance, making it a valuable compound in both research and therapeutic contexts .
Propiedades
Número CAS |
4201-58-5 |
|---|---|
Fórmula molecular |
C34H67NO3 |
Peso molecular |
537.9 g/mol |
Nombre IUPAC |
N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide |
InChI |
InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+ |
Clave InChI |
YDNKGFDKKRUKPY-ORIPQNMZSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(/C=C/CCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Apariencia |
Solid powder |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
C(16)-ceramide C16-0(palmitoyl)ceramide C16-ceramide C16-palmitoylceramide ceramide-C16 N-palmitoylsphingosine N-palmitoylsphingosine, (R*,S*-(E))-(+-) N-palmitoylsphingosine, R-(R*,S*-(E)) NFA(C16)CER palmitoylceramide pCer cpd |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







